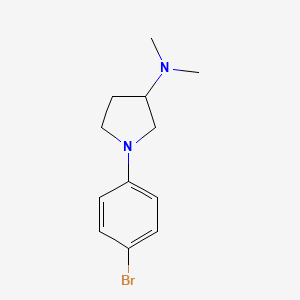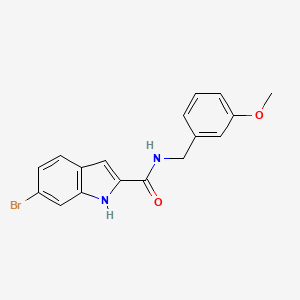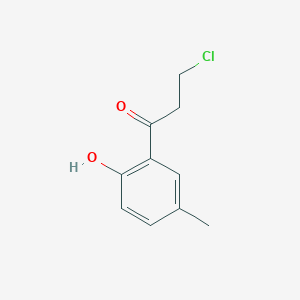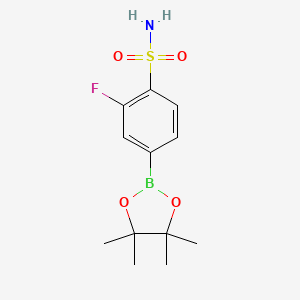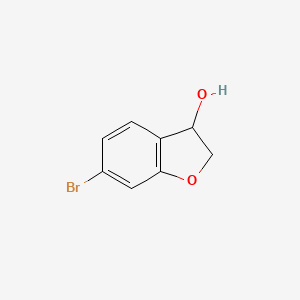
6-Bromo-2,3-dihydrobenzofuran-3-OL
Übersicht
Beschreibung
6-Bromo-2,3-dihydrobenzofuran-3-OL is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
BET Inhibitors Development
6-Bromo-2,3-dihydrobenzofuran-3-OL is involved in the development of bromo and extra-terminal domain (BET) inhibitors, particularly focusing on selectivity for the second bromodomain (BD2) over the first bromodomain (BD1). These compounds exhibit high potency, solubility, and favorable pharmacokinetics in rats and dogs, making them significant in the realm of medicinal chemistry (Lucas et al., 2021).
Synthesis Methodologies
Research has been conducted on novel methods to synthesize 2,3-dihydrobenzofurans, which are valuable and functionalized compounds. One study demonstrated the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using organocatalytic activation of N-bromosuccinimide, showcasing a catalytic process that can handle diverse electron densities (Furst et al., 2020).
Domino Reactions for Synthesis
The use of domino reactions for the synthesis of 2,3-dihydrobenzofurans has been explored. This includes K2CO3-promoted domino 1,6-addition/O-alkylation reactions to produce a variety of new 3-aryl 2,3-dihydrobenzofurans with high yields under mild conditions (Zhou et al., 2018).
Applications in Natural Product Synthesis
Studies have been done on the use of this compound in natural product synthesis. For instance, one study reports a protecting group-free synthesis of natural benzofurans, demonstrating its application in creating various natural products and their analogues (Sivaraman et al., 2019).
Drug Discovery and Pharmaceutical Synthesis
The compound has been utilized in drug discovery, as indicated by research on regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. This method has significant implications for pharmaceutical synthesis and drug development (Shaikh & Varvounis, 2014).
Safety and Hazards
Zukünftige Richtungen
Benzofuran and its derivatives, including 6-Bromo-2,3-dihydrobenzofuran-3-OL, have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2,3-dihydrobenzofuran-3-OL is the Bromo and Extra Terminal domain (BET) family, which consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . These bromodomains are the first bromodomain (BD1) and the second bromodomain (BD2) respectively .
Mode of Action
This compound interacts with its targets by conformational restriction of the phenyl group, providing an entropically more favorable interaction with BD2 . This interaction is due to the loss of potential free energy states of this group in solution, leading to an improvement in both potency and selectivity . The edge-to-face interaction of the phenyl group with both the WPF shelf and the BD2 specific His433 (BRD2 BD2 numbering), together with a bidentate interaction with Asn429, is believed to drive the high BD2 potency observed .
Biochemical Pathways
Benzofuran derivatives, which include this compound, have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Pharmacokinetics
The pharmacokinetics of this compound involve the insertion of a quaternary center into the 2,3-dihydrobenzofuran core, which blocks a key site of metabolism and improves solubility . This modification led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
It is known that the compound has a high potency against brd4 bd2 and weak potency against brd4 bd1 .
Action Environment
It is known that the compound’s action is influenced by its solubility, which is improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .
Biochemische Analyse
Biochemical Properties
6-Bromo-2,3-dihydrobenzofuran-3-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails . This interaction can influence gene expression by modifying chromatin structure. Additionally, this compound may inhibit or activate specific enzymes, thereby affecting various metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bromodomains can lead to changes in gene expression patterns, which in turn can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound may alter cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to bromodomains, inhibiting their function and thereby altering gene expression . This inhibition can lead to changes in chromatin structure and transcriptional activity. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating gene expression and metabolic pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism . These interactions can lead to changes in the levels of key metabolites and influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRKNZWBKCAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738212 | |
| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392072-52-4 | |
| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
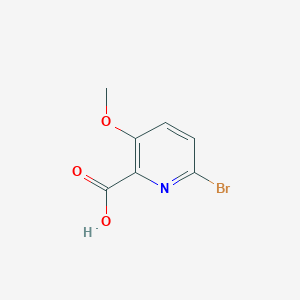
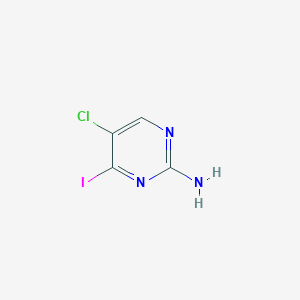
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
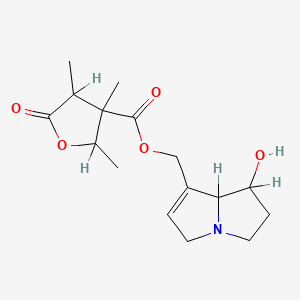
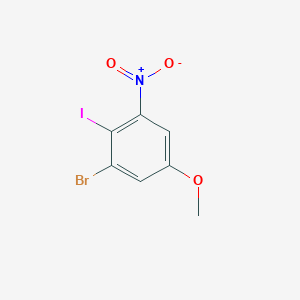

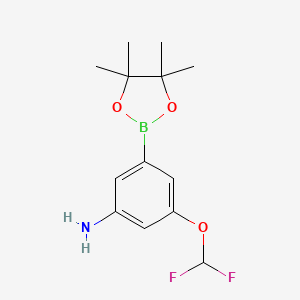
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)
